An In-depth Technical Guide to 3-Methyl-1-{[4-(trifluoromethyl)phenyl]methyl}urea: A Putative Senolytic Agent
An In-depth Technical Guide to 3-Methyl-1-{[4-(trifluoromethyl)phenyl]methyl}urea: A Putative Senolytic Agent
This technical guide provides a comprehensive overview of 3-Methyl-1-{[4-(trifluoromethyl)phenyl]methyl}urea (CAS 1597351-22-8), a compound of interest in the field of geroscience and drug development. While direct experimental data on this specific molecule is limited in publicly accessible literature, its structural features, particularly the presence of a trifluoromethylphenyl moiety, suggest a potential role as a senolytic agent, possibly acting through the inhibition of anti-apoptotic pathways.
This guide will, therefore, explore the theoretical framework for its mechanism of action, propose experimental workflows for its characterization, and discuss its potential applications, drawing parallels with the well-established senolytic and B-cell lymphoma-2 (Bcl-2) family inhibitor, Navitoclax (ABT-263).
Introduction to Cellular Senescence and the Rationale for Senolytics
Cellular senescence is a fundamental biological process characterized by an irreversible state of cell cycle arrest, triggered by various stressors such as DNA damage, oncogene activation, and telomere shortening.[1][2] While a crucial mechanism for tumor suppression and wound healing, the accumulation of senescent cells with age contributes to a wide range of age-related diseases, including cardiovascular and neurodegenerative diseases, and metabolic disorders.[3][4]
Senescent cells secrete a complex mixture of pro-inflammatory cytokines, chemokines, and growth factors, collectively known as the senescence-associated secretory phenotype (SASP).[4][5] The SASP can disrupt tissue microenvironments, promote chronic inflammation, and contribute to the functional decline of tissues and organs.[1][4]
Senolytics are a class of drugs that selectively induce apoptosis (programmed cell death) in senescent cells.[6] By eliminating these detrimental cells, senolytics have the potential to mitigate the negative consequences of their accumulation and treat a variety of age-related pathologies.[6][7]
The Bcl-2 Family: A Prime Target for Senolytic Therapy
A key survival mechanism for senescent cells involves the upregulation of anti-apoptotic proteins, particularly members of the Bcl-2 family. This family of proteins plays a critical role in regulating the intrinsic pathway of apoptosis.[8][9] Anti-apoptotic members, such as Bcl-2, Bcl-xL, and Bcl-w, prevent apoptosis by sequestering pro-apoptotic proteins.[10][11]
Many senescent cells exhibit a dependence on these anti-apoptotic proteins for their survival. This "pro-survival" state makes the Bcl-2 family an attractive target for senolytic drug development. By inhibiting these anti-apoptotic proteins, small molecules can unleash the pro-apoptotic machinery, leading to the selective elimination of senescent cells.[12]
Proposed Mechanism of Action for 3-Methyl-1-{[4-(trifluoromethyl)phenyl]methyl}urea
Based on its chemical structure, we hypothesize that 3-Methyl-1-{[4-(trifluoromethyl)phenyl]methyl}urea may function as a BH3 mimetic, targeting the BH3-binding groove of anti-apoptotic Bcl-2 family proteins. The trifluoromethylphenyl group is a common feature in various biologically active molecules and can contribute to binding affinity and metabolic stability.
The proposed mechanism is as follows:
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Binding to Anti-Apoptotic Proteins: 3-Methyl-1-{[4-(trifluoromethyl)phenyl]methyl}urea is predicted to bind to the hydrophobic groove of anti-apoptotic proteins like Bcl-2 and Bcl-xL.
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Disruption of Protein-Protein Interactions: This binding event would displace pro-apoptotic BH3-only proteins, such as BIM and BAD.
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Activation of Pro-Apoptotic Effectors: The release of BH3-only proteins leads to the activation of the pro-apoptotic effector proteins BAX and BAK.
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Mitochondrial Outer Membrane Permeabilization (MOMP): Activated BAX and BAK oligomerize on the mitochondrial outer membrane, forming pores.
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Caspase Cascade Activation: MOMP results in the release of cytochrome c and other pro-apoptotic factors from the mitochondria into the cytoplasm, triggering a cascade of caspase activation.
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Apoptosis: The activation of executioner caspases ultimately leads to the dismantling of the cell and its clearance by phagocytes.
Caption: Proposed mechanism of action for 3-Methyl-1-{[4-(trifluoromethyl)phenyl]methyl}urea as a senolytic agent.
Case Study: Navitoclax (ABT-263) - A Clinically Investigated Senolytic
Navitoclax is a potent, orally bioavailable small molecule that inhibits the anti-apoptotic proteins Bcl-2, Bcl-xL, and Bcl-w.[10][11][13] It has been extensively studied as both an anti-cancer agent and a senolytic.[6][14][15]
Key findings from Navitoclax research that inform the potential of novel senolytics include:
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Selective Elimination of Senescent Cells: In animal studies, Navitoclax has been shown to induce apoptosis in senescent cells while sparing non-senescent cells.[13]
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Rejuvenation of Aged Tissues: Administration of Navitoclax to aged mice has been demonstrated to reduce the burden of senescent cells, leading to the rejuvenation of aged hematopoietic and muscle stem cells.[13]
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Therapeutic Potential in Age-Related Diseases: Navitoclax has shown promise in preclinical models of various age-related conditions, including atherosclerosis and certain types of fibrosis.[13]
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Mitigation of Cancer Development: Studies have indicated that Navitoclax can mitigate radiation-induced gastrointestinal cancer development by eliminating senescent cells and reducing the associated pro-inflammatory SASP.[5][14][16][17]
Table 1: Preclinical Efficacy of Navitoclax (ABT-263) in Senescence-Related Models
| Model System | Key Findings | Reference |
| Sublethally irradiated mice | Reduced senescent hematopoietic and muscle stem cells, mitigating premature aging of the hematopoietic system. | [13] |
| Normally aged mice | Rejuvenated aged hematopoietic and muscle stem cells. | [13] |
| Aged mice (24 months) | Decreased trabecular bone volume fraction, suggesting cell-type specific effects. | [6] |
| Apc1638N/+ mice (model for intestinal cancer) | Reduced frequency of radiation-induced adenoma and carcinoma, decreased pro-inflammatory cytokines. | [14][16] |
Experimental Workflow for the Characterization of 3-Methyl-1-{[4-(trifluoromethyl)phenyl]methyl}urea as a Senolytic
The following is a proposed experimental workflow to validate the senolytic activity and elucidate the mechanism of action of 3-Methyl-1-{[4-(trifluoromethyl)phenyl]methyl}urea.
Caption: A stepwise experimental workflow for the validation of a novel senolytic compound.
Step 1: Induction of Cellular Senescence in vitro
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Cell Lines: Human diploid fibroblasts (e.g., IMR-90) or human umbilical vein endothelial cells (HUVECs) are commonly used.
-
Induction Methods:
-
Replicative Senescence: Continuous passaging until proliferation ceases.
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Stress-Induced Premature Senescence (SIPS):
-
DNA Damage: Treatment with doxorubicin or etoposide.
-
Oxidative Stress: Exposure to hydrogen peroxide (H₂O₂).
-
-
-
Verification of Senescent Phenotype:
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Senescence-Associated β-Galactosidase (SA-β-gal) Staining: A widely used biomarker for senescent cells.
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p16INK4a and p21WAF1/CIP1 Expression: Analysis by immunofluorescence or Western blotting.
-
SASP Profiling: Measurement of secreted factors (e.g., IL-6, IL-8) by ELISA or multiplex immunoassay.
-
Step 2: Assessment of Senolytic Activity
-
Cell Viability Assays: Treat senescent and non-senescent (proliferating) cells with a dose range of 3-Methyl-1-{[4-(trifluoromethyl)phenyl]methyl}urea. Assess viability using assays such as MTT or CellTiter-Glo®.
-
Apoptosis Assays:
-
Caspase-3/7 Activity: Measure the activity of executioner caspases.
-
Annexin V/Propidium Iodide (PI) Staining: Differentiate between viable, apoptotic, and necrotic cells using flow cytometry.
-
TUNEL Assay: Detect DNA fragmentation, a hallmark of late-stage apoptosis.
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Step 3: Evaluation of Selectivity
A critical characteristic of a senolytic is its ability to selectively kill senescent cells while having minimal toxicity towards healthy, proliferating cells. The selectivity index can be calculated as the ratio of the IC₅₀ in non-senescent cells to the IC₅₀ in senescent cells.
Step 4: Elucidation of the Mechanism of Action
-
Bcl-2 Family Protein Binding:
-
Co-immunoprecipitation: To assess the interaction of the compound with Bcl-2 family members.
-
Surface Plasmon Resonance (SPR) or Isothermal Titration Calorimetry (ITC): To determine binding affinities.
-
-
Mitochondrial Membrane Potential: Use fluorescent dyes like TMRE or JC-1 to measure changes in mitochondrial membrane potential, an indicator of mitochondrial-mediated apoptosis.
-
Western Blot Analysis: Probe for the cleavage of PARP and caspase-3, as well as changes in the expression levels of Bcl-2 family proteins.
Step 5: In Vivo Validation
-
Animal Models: Utilize naturally aged mice or mouse models of accelerated aging.
-
Treatment Regimen: Administer 3-Methyl-1-{[4-(trifluoromethyl)phenyl]methyl}urea and monitor for changes in senescent cell burden in various tissues.
-
Outcome Measures:
-
Histological analysis: SA-β-gal staining of tissue sections.
-
Gene expression analysis: qRT-PCR for senescence and SASP markers.
-
Functional assessments: Measure improvements in age-related physiological parameters (e.g., grip strength, exercise capacity).
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Synthesis of Urea Derivatives
The synthesis of N-substituted ureas, such as the topic compound, can generally be achieved through several established synthetic routes. A common method involves the reaction of an isocyanate with an amine. For 3-Methyl-1-{[4-(trifluoromethyl)phenyl]methyl}urea, this would likely involve the reaction of 4-(trifluoromethyl)benzyl isocyanate with methylamine.
Alternative methods include the use of phosgene or its derivatives to couple the two amine precursors.[18][19] The choice of synthetic route would depend on factors such as the availability of starting materials, desired yield, and scalability.[20][21]
Future Perspectives and Conclusion
While further experimental validation is required, the structural characteristics of 3-Methyl-1-{[4-(trifluoromethyl)phenyl]methyl}urea make it a compelling candidate for investigation as a novel senolytic agent. Its potential to target the Bcl-2 family of anti-apoptotic proteins aligns with a clinically validated strategy for the selective elimination of senescent cells.
The successful development of this and similar molecules could have a profound impact on the treatment of a wide array of age-related diseases, ultimately extending human healthspan. The experimental framework outlined in this guide provides a robust starting point for the comprehensive characterization and preclinical development of this promising compound.
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